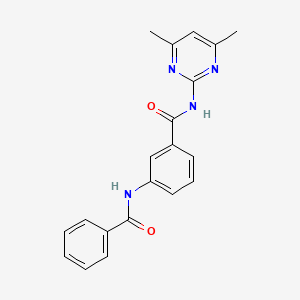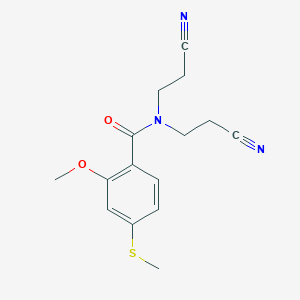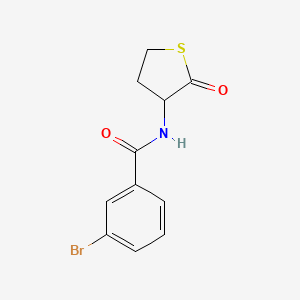
3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide is a chemical compound with the molecular formula C11H10BrNO2S. It is a benzamide derivative that contains a bromine atom and a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Amide Formation: The brominated intermediate is then reacted with a thiophene derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
3-Bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxotetrahydrothiophen-3-yl)benzamide: A similar compound without the bromine atom.
3-Bromo-N-(pyridin-3-yl)benzamide: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Bromo-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the bromine atom and the tetrahydrothiophene ring. This combination imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C11H10BrNO2S |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
3-bromo-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14) |
InChI Key |
JKMJFNDJGJVFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


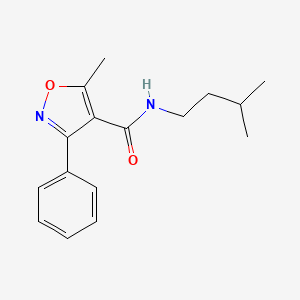
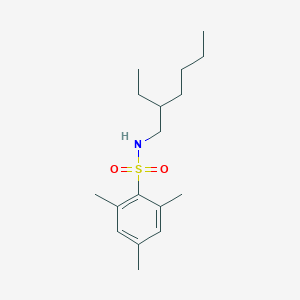
![N-(4-bromophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11174361.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11174376.png)
![ethyl N-[(4-chlorophenoxy)acetyl]glycinate](/img/structure/B11174383.png)
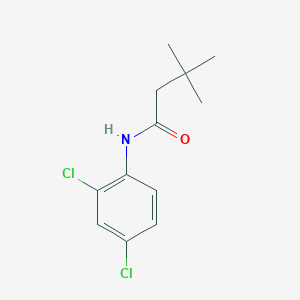
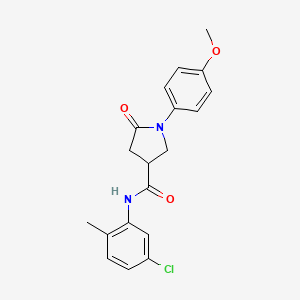
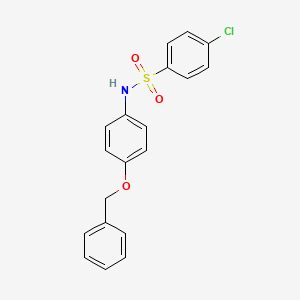
![2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174416.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11174423.png)
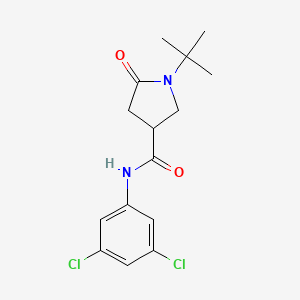
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174448.png)
